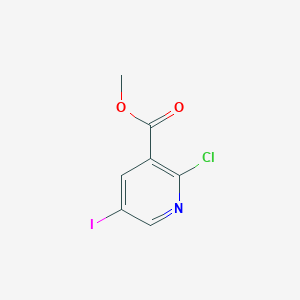
Methyl 2-Chloro-5-iodonicotinate
Cat. No. B1586592
M. Wt: 297.48 g/mol
InChI Key: XJAILSCNCPJQPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08003797B2
Procedure details


To a deoxygenated solution of methyl 2-chloro-5-iodonicotinate (1-1, 2.01 g, 6.72 mmol, 1 equiv) and 3,5-dimethylphenylboronic acid (1.01 g, 6.72 mmol. 1.00 equiv) in dioxane (250 mL) was added tetrakis(triphenylphosphine)palladium(0) (155 mg, 0.134 mmol) and 2 N aqueous sodium bicarbonate solution (16.8 mL, 33.6 mmol, 5.00 equiv) and the reaction mixture was heated at 90° C. for 48 hours. The reaction mixture was allowed to cool to 23° C., then partitioned between ethyl acetate (500 mL) and saturated aqueous sodium bicarbonate solution (500 mL). The aqueous layer was filtered and acidified to pH 2 with concentrated hydrochloric acid. The resulting precipitate was collected by filtration washed with water (2×100 mL) and air dried to afford 2-chloro-5-(3,5-dimethylphenyl)nicotinic acid (1-2) as an off white solid. LRMS m/z (M+H) 262.3 found, 262.1 required.





Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[N:11]=[CH:10][C:9](I)=[CH:8][C:3]=1[C:4]([O:6]C)=[O:5].[CH3:13][C:14]1[CH:15]=[C:16](B(O)O)[CH:17]=[C:18]([CH3:20])[CH:19]=1.C(=O)(O)[O-].[Na+]>O1CCOCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:1][C:2]1[N:11]=[CH:10][C:9]([C:16]2[CH:17]=[C:18]([CH3:20])[CH:19]=[C:14]([CH3:13])[CH:15]=2)=[CH:8][C:3]=1[C:4]([OH:6])=[O:5] |f:2.3,^1:38,40,59,78|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.01 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=O)OC)C=C(C=N1)I
|
|
Name
|
|
|
Quantity
|
1.01 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C(C=C(C1)C)B(O)O
|
|
Name
|
|
|
Quantity
|
16.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
155 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to 23° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned between ethyl acetate (500 mL) and saturated aqueous sodium bicarbonate solution (500 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The aqueous layer was filtered
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting precipitate was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (2×100 mL) and air
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=N1)C1=CC(=CC(=C1)C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
